molecular formula C11H11N3O2S B15246187 1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

Cat. No.: B15246187
M. Wt: 249.29 g/mol
InChI Key: UIRODHLNQWEFMG-UHFFFAOYSA-N
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Description

1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-2-ylmethyl group at position 5 and a thioether-linked propan-2-one moiety at position 2.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

1-[[5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C11H11N3O2S/c1-8(15)7-17-11-14-13-10(16-11)6-9-4-2-3-5-12-9/h2-5H,6-7H2,1H3

InChI Key

UIRODHLNQWEFMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NN=C(O1)CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Thioether formation: The oxadiazole intermediate is then reacted with a suitable alkyl halide to introduce the thioether linkage.

    Final coupling: The pyridine moiety is introduced through a nucleophilic substitution reaction with the thioether intermediate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives.

Scientific Research Applications

1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-((5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key biological processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Structural Analogues and Their Bioactivities

Cytotoxic 1,3,4-Oxadiazole Derivatives with Pyrimidine Moieties

Kaya et al. (2017) synthesized a series of 1-(4-substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (e.g., 4a–g ) . Key features:

  • Core structure : 1,3,4-oxadiazole with a pyrimidin-2-ylthio-propyl chain at position 5 and a phenacyl group at position 2.
  • Substituents: Varied para-substituted phenyl groups (e.g., Cl, F, CN, NO₂).
  • For example, 4g (nitrophenyl-substituted) exhibited a high melting point (150–152°C) and distinct IR bands for NO₂ (1510–1377 cm⁻¹) .

Comparison with Target Compound :

  • The pyridin-2-ylmethyl group in the target compound replaces the pyrimidin-2-ylthio-propyl chain, reducing sulfur content and altering electronic properties.
  • The propan-2-one moiety (vs. ethanone in Kaya’s derivatives) may enhance solubility due to increased hydrophilicity.
Anti-inflammatory Oxadiazole-Benzoimidazole Hybrids

Jugnu et al. reported compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a) and 4b (pyridin-4-yl variant), which showed 63–69% anti-inflammatory activity via carrageenan-induced edema inhibition .

Comparison with Target Compound :

  • The benzoimidazole moiety in Jugnu’s compounds introduces a fused aromatic system, contrasting with the pyridine group in the target compound.
LOX-Inhibitory Oxadiazole-Piperidinyl Derivatives

Iqbal et al. (2023) synthesized N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) , highlighting lipoxygenase (LOX) inhibition .

Comparison with Target Compound :

  • The piperidinyl-sulfonyl group in 8a introduces steric bulk and hydrogen-bonding capacity, absent in the target compound.
  • The propanamide side chain (vs. propan-2-one) may enhance target specificity for LOX enzymes.
Physical Properties
Compound Melting Point (°C) Key IR Absorptions (cm⁻¹) Notable Substituents
Target Compound Not Reported ~1680 (C=O), ~1190–1085 (C-O) Pyridin-2-ylmethyl, propan-2-one
Kaya’s 4g (NO₂-substituted) 150–152 1510–1377 (NO₂), 1687 (C=O) Nitrophenyl, pyrimidinylthio
Jugnu’s 4a Not Reported ~1680 (C=O), ~1250 (C-N) Benzoimidazole, phenyl

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